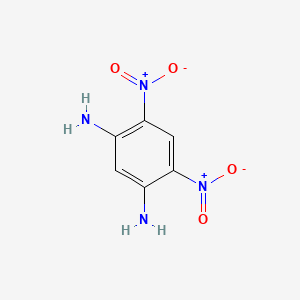

4,6-Dinitrobenzene-1,3-diamine

説明

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is the foundation of scientific communication. This section details the standardized naming conventions and identifiers for 4,6-Dinitrobenzene-1,3-diamine.

IUPAC Name and Common Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is This compound . nih.gov

Beyond its formal IUPAC name, the compound is also known by several common synonyms, which are frequently encountered in scientific literature and commercial catalogs. These include:

4,6-Dinitro-1,3-benzenediamine nih.gov

1,3-Diamino-4,6-dinitrobenzene nih.gov

4,6-Dinitro-m-phenylenediamine chemicalbook.com

1,5-Diamino-2,4-dinitrobenzene chemicalbook.com

Interactive Data Table: Synonyms of this compound

| Nomenclature Type | Name |

| IUPAC Name | This compound |

| Common Synonym | 4,6-Dinitro-1,3-benzenediamine |

| Common Synonym | 1,3-Diamino-4,6-dinitrobenzene |

| Common Synonym | 4,6-Dinitro-m-phenylenediamine |

| Common Synonym | 1,5-Diamino-2,4-dinitrobenzene |

Chemical Abstracts Service (CAS) Registry Number

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 4987-96-6 . biosynth.comechemi.com This number is a globally recognized standard for identifying the compound without ambiguity.

Molecular Formula and Molecular Weight

The molecular formula of this compound is C₆H₆N₄O₄ . biosynth.comechemi.comchemspider.com This formula indicates that each molecule of the compound is composed of six carbon atoms, six hydrogen atoms, four nitrogen atoms, and four oxygen atoms.

The molecular weight of the compound is approximately 198.14 g/mol . nih.govbiosynth.com

Interactive Data Table: Chemical Identity of this compound

| Identifier | Value |

| CAS Registry Number | 4987-96-6 |

| Molecular Formula | C₆H₆N₄O₄ |

| Molecular Weight | 198.14 g/mol |

Contextual Significance in Chemical Research

This compound is not merely a laboratory curiosity; it serves as a valuable building block and a subject of study in several key areas of chemical research.

Role as a Precursor in Organic Synthesis

This diamine is a versatile precursor in the synthesis of more complex organic molecules. Its reactive amino groups can undergo various chemical transformations, making it a key starting material for a range of products. For instance, it is used in the synthesis of N,N'-disubstituted derivatives which have been investigated for their potential as acetylcholinesterase (AChE) inhibitors. ebi.ac.uknih.gov Furthermore, it serves as a precursor for producing other compounds like benzene-1,2,4,5-tetramine. molbase.com

One notable synthesis involves the nitration of this compound to produce N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, a compound with a high density. rsc.orgrsc.org

Relevance in Energetic Materials Research

The presence of two nitro groups (a common feature in energetic materials) and two amino groups on the benzene (B151609) ring gives this compound properties that are of interest to researchers in the field of energetic materials. smolecule.com Research has shown that it can be used to synthesize new energetic compounds. rsc.orgrsc.org For example, its reaction with bases can lead to the formation of energetic salts that possess high densities. smolecule.com The structure of these derivatives, often planar, can lead to high thermal stability and decreased sensitivity to external stimuli, which are desirable characteristics for energetic materials. rsc.org The compound itself is a component in the synthesis of thermally stable explosives. researchgate.net

Application in Materials Science

The chemical compound this compound serves as a versatile precursor and building block in the field of materials science, primarily due to the reactive nature of its amino and nitro groups. Its applications are notable in the development of energetic materials, high-performance polymers, and specialized dyes. The planar structure of its aromatic ring is a key feature, contributing to the stability and properties of the materials derived from it. rsc.orgnih.gov

Precursor to Advanced Energetic Materials

A significant application of this compound is in the synthesis of novel high-energy materials. rsc.org The compound itself is a foundational component for creating more complex energetic molecules with enhanced performance characteristics. Researchers have utilized it as a starting material for the synthesis of new energetic compounds and their salts, which exhibit high densities, good thermal stabilities, and powerful detonation properties. rsc.orgrsc.org

One area of research involves the nitration of this compound to produce N,N'-(4,6-dinitro-1,3-phenylene)dinitramide. rsc.orgrsc.org This derivative shows a remarkably high density. rsc.orgrsc.org By reacting this dinitramide with various nitrogen-rich bases, a series of energetic salts can be formed. rsc.org The formation of these salts is a crucial strategy for improving thermal stability and reducing sensitivity to external stimuli like impact or friction. rsc.org This enhanced stability is attributed to increased intermolecular hydrogen bonding and weak non-covalent interactions, such as π-stacking, facilitated by the planar aromatic ring. rsc.org These characteristics make the resulting materials promising candidates for applications where both high performance and safety are required. rsc.orgrsc.org

Several novel energetic compounds have been synthesized from this compound and its derivatives. researchgate.net These materials are often compared to well-known explosives like TATB (1,3,5-triamino-2,4,6-trinitrobenzene) and TNT (2,4,6-trinitrotoluene), with research aiming to develop materials with superior detonation properties. rsc.orgresearchgate.net

Interactive Data Table: Properties of Energetic Compounds Derived from this compound Precursors

| Compound/Salt Precursor | Density (g cm⁻³) | Thermal Stability (°C) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) | Research Finding |

| N,N'-(4,6-dinitro-1,3-phenylene)dinitramide | 1.87 - 1.90 | N/A | N/A | N/A | Exhibits a surprisingly high density. rsc.orgrsc.org |

| Energetic Salts (derived from the above) | 1.74 - 1.83 | 177 - 253 | N/A | N/A | Formation increases thermal stability and decreases sensitivity. rsc.orgrsc.org |

| N¹,N³-bis(2,4-dinitrophenyl)-2-fluoro-4,6-dinitrobenzene-1,3-diamine | 1.76 | 313 | 7546 | 24.2 | Considered a high-performance heat-resistant explosive. researchgate.net |

| 2-fluoro-4,6-dinitro-N¹,N³-bis(2,4,6-trinitrophenyl)benzene-1,3-diamine | 1.6651 | N/A | 7770 | 25.9 | A novel energetic compound synthesized from commercially available materials. researchgate.net |

| 2-chloro-4,6-dinitro-N¹,N³-bis(2,4,6-trinitrophenyl)benzene-1,3-diamine | 1.7371 | N/A | 7264 | 21.8 | Another novel energetic compound developed for its specific properties. researchgate.net |

Monomer for High-Performance Polymers

This compound and its related structures, such as 4,6-diamino-1,3-benzenediol, are valuable monomers in the synthesis of high-performance polymers. google.com Specifically, they are used to create polybenzoxazoles (PBO). google.com PBOs are a class of rigid-rod polymers known for their exceptional thermal stability and high tensile strength. google.com

The production of high molecular weight polybenzoxazoles, which are necessary for spinning into strong fibers, requires starting monomers of very high purity. google.com These fibers are sought after for demanding applications in the aerospace and military sectors, where materials that can withstand extreme conditions are essential. google.com The process involves reacting diaminodihydroxybenzenes (derived from compounds like this compound) with reagents such as bisacid halides to form the polymer chains. google.com

Intermediate in Dye Synthesis

The structural features of this compound make it a useful intermediate in the synthesis of certain azo dyes. imrpress.com Aromatic amines are fundamental precursors for azo dyes, which constitute the largest and most diverse group of synthetic colorants. imrpress.com The amino groups on the benzene ring can be diazotized and then coupled with other aromatic compounds to create the chromophore responsible for the dye's color. imrpress.com While not as common as other diamines, its specific substitution pattern can be exploited to create dyes with particular shades and properties. For example, derivatives like 4,6-diamino-1,3-benzenedisulfonic acid are used to produce reactive dyes for coloring cotton. imrpress.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4,6-dinitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBUFGZWPXQRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40303204 | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4987-96-6 | |

| Record name | 4987-96-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dinitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40303204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dinitrobenzene 1,3 Diamine

Classical Synthetic Routes

Traditional methods for the synthesis of 4,6-Dinitrobenzene-1,3-diamine have been well-established, primarily relying on nitration of suitable precursors and subsequent amination reactions.

Nitration of Precursors

The introduction of nitro groups onto an aromatic ring is a fundamental step in the synthesis of many nitroaromatic compounds. In the context of this compound, the nitration of m-phenylenediamine (B132917) or its derivatives is a key strategy. The direct nitration of aromatic compounds is a classic and widely used method for introducing nitro groups. nih.gov For instance, the nitration of aniline (B41778) derivatives can lead to dinitroaniline compounds. beilstein-journals.org

Amination Reactions

Amination reactions provide a direct route to introduce amino groups onto an aromatic nucleus. One of the historical methods for forming a related compound, 2,4-dinitro-1,3-phenylenediamine, involves the di-amination of 1,3-dinitrobenzene (B52904) using hydroxylamine (B1172632) under basic conditions. google.comgoogle.com This highlights the potential of nucleophilic aromatic substitution of hydrogen for the synthesis of dinitro-diaminobenzene isomers.

A more direct synthesis of this compound is achieved through the double ammonolysis of 1,3-dichloro-4,6-dinitrobenzene. researchgate.net This reaction is carried out under pressure in a 1,4-dioxane (B91453) solvent with ammonia (B1221849) serving as the ammonolysis agent. researchgate.net This process directly substitutes the chloro groups with amino groups to yield the desired product. researchgate.net Another approach involves the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) with piperidine, followed by reduction, showcasing the versatility of using different halogenated precursors and amines. researchgate.net

| Precursor | Reagents | Product | Reference |

| 1,3-dichloro-4,6-dinitrobenzene | Ammonia, 1,4-dioxane | This compound | researchgate.net |

| 1,5-difluoro-2,4-dinitrobenzene | Piperidine, NaHCO3, THF | 4,6-Dinitro-1,3-phenylene)dipiperidine | researchgate.net |

| 1,3-dinitrobenzene | Hydroxylamine | 2,4-dinitro-l,3-phenylenediamine | google.comgoogle.com |

Electrolytic Reduction Pathways

Electrolytic reduction offers an alternative method for the synthesis of aromatic amines from their corresponding nitro compounds. The electrolytic reduction of dinitrobenzene to p-phenylenediamine (B122844) has been described, indicating the feasibility of this approach for reducing nitro groups to amines. google.com While specific details for the direct electrolytic synthesis of this compound are not extensively documented in the provided results, the reduction of dinitroaromatic compounds is a known electrochemical process. researchgate.net This method avoids the use of chemical reducing agents, which can be advantageous from an environmental and cost perspective. The process generally involves the transformation of nitro groups at a cathode in the presence of a suitable electrolyte. google.com

Advanced Synthetic Strategies

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable methods. These advanced strategies are also being applied to the synthesis of nitroaromatic compounds.

Green Chemistry Approaches

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of related heterocyclic compounds like benzimidazoles, microwave-assisted synthesis has been employed as a green chemistry approach. rjptonline.org This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. While a direct application to this compound synthesis is not explicitly detailed, the principles of using alternative energy sources and catalysts to improve the environmental footprint of chemical reactions are highly relevant.

Synthesis of Substituted this compound Derivatives

The core structure of this compound serves as a scaffold for the introduction of various functional groups, leading to derivatives with tailored properties. The synthetic strategies for these derivatives often involve multi-step processes, beginning with appropriately substituted benzene (B151609) precursors.

Fluorinated Analogues (e.g., ZXC-7, ZXC-8)

The introduction of fluorine atoms into the this compound framework has been a subject of interest, leading to the development of compounds like ZXC-7 (2-fluoro-1,3-diamino-4,6-dinitrobenzene). The synthesis of these fluorinated analogues can be achieved through simple synthetic routes. For instance, the preparation of ZXC-7 and its triamino analogue, ZXC-8 (2-fluoro-1,3,5-triamino-4,6-dinitrobenzene), has been reported. google.com The synthesis of related fluorinated energetic compounds, such as ZXC-17 (3,4,5-trifluoro-2,6-dinitroaniline), involves the nitration of a fluorinated precursor. researchgate.net In a specific example, the preparation of ZXC-17 was achieved by reacting the starting material with potassium nitrate (B79036) in concentrated sulfuric acid, resulting in an 86.54% yield of the orange-yellow solid product after precipitation in ice water. researchgate.net

The synthesis of other fluorinated derivatives often starts with commercially available materials like 2,3,4-trifluoronitrobenzene. unacademy.comresearchgate.net The general approach involves nucleophilic aromatic substitution reactions on highly fluorinated and nitrated benzene rings. For example, the reaction of 1,5-difluoro-2,4-dinitrobenzene with N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in dichloromethane (B109758) using N,N-diisopropylethylamine as a base afforded N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine in a high yield of 96%. mdpi.com The choice of solvent is critical in such reactions; using ethanol (B145695) as a solvent can lead to side products due to solvolysis. mdpi.com

Table 1: Synthesis of Fluorinated this compound Analogues

| Compound | Starting Material | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| ZXC-7 (2-fluoro-1,3-diamino-4,6-dinitrobenzene) | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | google.com |

| ZXC-17 (3,4,5-trifluoro-2,6-dinitroaniline) | 3,4,5-trifluoroaniline | Potassium nitrate, Concentrated sulfuric acid | 86.54% | researchgate.net |

| N¹-(5-fluoro-2,4-dinitrophenyl)-N²-phenyl-4-(trifluoromethyl)benzene-1,2-diamine | 1,5-difluoro-2,4-dinitrobenzene and N¹-phenyl-5-(trifluoromethyl)benzene-1,2-diamine | N,N-diisopropylethylamine, Dichloromethane | 96% | mdpi.com |

N-Substituted Derivatives (e.g., N,N'-bis(2-methoxyethyl)-4,6-dinitro-1,3-benzenediamine)

The synthesis of N-substituted derivatives of this compound involves the introduction of alkyl or aryl groups onto the amino functionalities. These derivatives have been explored for various applications, including as potential acetylcholinesterase (AChE) inhibitors. nih.gov While the specific synthesis for N,N'-bis(2-methoxyethyl)-4,6-dinitro-1,3-benzenediamine is not detailed in the provided search results, the general synthesis of N-substituted nitro-p-phenylenediamines often involves the reaction of a halo-nitroaniline with an appropriate amine. google.com

For instance, a patented process describes the preparation of N¹-(hydroxyalkyl)-2-nitro-1,4-phenylenediamines by reacting 4-fluoro-3-nitroaniline (B182485) with ethanolamine (B43304) in water at 100°C. google.com The pH is maintained between 8.5 and 9.5 by the addition of sodium hydroxide (B78521) solution. google.com This methodology can be adapted for the synthesis of various N-alkylated derivatives. Another example is the synthesis of Prodiamine, an N³,N³-dipropyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine, which highlights the preparation of N,N-dialkylated derivatives. nist.gov

Table 2: Examples of N-Substituted Dinitroaniline Derivatives

| Derivative Type | General Synthetic Approach | Key Reactants | Reference |

|---|---|---|---|

| N¹-(hydroxyalkyl)-2-nitro-1,4-phenylenediamines | Nucleophilic aromatic substitution | 4-fluoro-3-nitroaniline, Ethanolamine | google.com |

| N³,N³-Dipropyl-2,4-dinitro-6-(trifluoromethyl)-m-phenylenediamine (Prodiamine) | Not specified in provided abstracts | Not specified in provided abstracts | nist.gov |

| N,N'-disubstituted 4,6-dinitro-1,3-benzenediamine | Mentioned as AChE inhibitors, synthesis not detailed | Not specified in provided abstracts | nih.gov |

Derivatives with Extended Aromatic Systems

The incorporation of extended aromatic systems, such as polycyclic or heterocyclic moieties, onto the this compound structure leads to compounds with unique electronic and structural properties. The synthesis of such derivatives can be approached through various strategies, including the condensation of dinitro compounds with other aromatic precursors.

One approach involves the synthesis of benzimidazole-containing diamines from their corresponding dinitro precursors. researchgate.net For example, dinitro compounds can be reduced to diamines, which are then used to construct more complex heterocyclic systems. researchgate.net The synthesis of polycyclic aromatic hydrocarbons (PAHs) often involves methods like oxidative tandem spirocyclization and 1,2-aryl migration. nih.gov These methods could potentially be adapted to create fused aromatic systems on a dinitroaniline core.

Furthermore, charge-transfer complexes between polycyclic aromatic compounds and nitroaromatic acceptors like 1,3,6-trinitro-9,10-phenanthrenequinone have been studied, indicating the electronic compatibility for creating derivatives with extended aromaticity. mdpi.comresearchgate.net The synthesis of these derivatives often involves the reaction of a dinitrohalobenzene with an aromatic amine or the construction of a heterocyclic ring system from a dinitro-diamine precursor.

Purity and Yield Optimization Studies

Optimizing the purity and yield is a critical aspect of the synthesis of this compound and its derivatives. Research in this area focuses on refining reaction conditions, such as temperature, pressure, and solvent systems, as well as developing effective purification methods.

The purification of nitroaromatic compounds often employs techniques such as crystallization, chromatography, and sublimation. unacademy.combyjus.comgeeksforgeeks.org For instance, crude products can be refluxed in ethanol with activated charcoal to remove impurities. researchgate.net Column chromatography and thin-layer chromatography are effective for separating complex mixtures of derivatives. unacademy.comgeeksforgeeks.org In cases where dinitro byproducts are formed during mononitration, a selective reduction process can be employed to convert the dinitro compounds into aminonitroaromatic compounds, which are then more easily separated. google.com

Table 3: Purity and Yield Data for a Related Synthesis

| Intermediate/Product | Synthetic Step | Key Conditions | Purity | Total Yield | Reference |

|---|---|---|---|---|---|

| 4,6-Dinitro-1,3-phenylenediamine (DADNB) | Ammonolysis of 1,3-dichloro-4,6-dinitrobenzene | 1.0 MPa pressure, 1,4-dioxane solvent | - | 79.7% | researchgate.net |

| 1,2,4,5-Tetraaminobenzene hydrochloride | Hydrogenation of DADNB and salt formation | Methanol solvent, activated carbon, HCl | 99.3% |

Advanced Characterization Techniques and Spectroscopic Analysis

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, have been instrumental in defining the precise three-dimensional arrangement of atoms and molecules within the crystalline lattice of 4,6-Dinitrobenzene-1,3-diamine.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) analysis has been successfully employed to determine the molecular structure of this compound. iucr.orgnih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions. The structural data obtained from SCXRD are fundamental for understanding the compound's properties. For instance, the synthesis of N,N'-(4,6-dinitro-1,3-phenylene)dinitramide from this compound has been confirmed using this method. rsc.org The structures of related energetic materials derived from this compound have also been verified through SCXRD. rsc.org

Crystal System and Space Group Determination

Crystallographic analysis reveals that this compound crystallizes in the triclinic system with the space group P-1. iucr.orgnih.gov The unit cell parameters have been determined at a temperature of 295(2) K. iucr.orgnih.gov

Below is a table summarizing the crystallographic data for this compound.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1294 (6) |

| b (Å) | 7.1770 (9) |

| c (Å) | 9.1289 (8) |

| α (°) | 67.710 (6) |

| β (°) | 86.692 (6) |

| γ (°) | 62.214 (5) |

| Volume (ų) | 378.30 (7) |

| Z | 2 |

| Temperature (K) | 295 (2) |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 0.15 |

Data sourced from IUCr Journals. iucr.org

Molecular Conformation and Planarity

The molecule of this compound is nearly planar. iucr.orgnih.govnih.govdoaj.org This planarity is a significant feature, stabilized by intramolecular hydrogen bonds. iucr.orgnih.govnih.govdoaj.org The aromatic ring exhibits small dihedral angles with the nitro groups, specifically 3.7(2)° with the N3/O1/O2 group and 4.6(3)° with the N4/O3/O4 nitro group. iucr.orgnih.gov The planarity of the aromatic ring is considered a key factor in maximizing weak non-covalent interactions, which contributes to the stability of related energetic compounds. rsc.orgrsc.org

Intermolecular Interactions and Packing Architectures

The crystal structure of this compound is significantly influenced by a network of intermolecular interactions, which dictate the molecular packing.

The crystal structure is characterized by the presence of both intramolecular and intermolecular hydrogen bonds. iucr.orgnih.govnih.govdoaj.org Two intramolecular N-H···O hydrogen bonds contribute to the molecule's planarity. iucr.orgnih.govnih.govdoaj.org Furthermore, intermolecular N-H···O hydrogen bonds link the molecules, forming sheets in the (100) plane. iucr.orgnih.gov In related dinitro-diamino-benzene derivatives, intramolecular N-H···O hydrogen bonds are also a common feature. researchgate.net The formation of extensive hydrogen-bonding networks is a crucial factor in the design of energetic materials, as it can enhance thermal stability. rsc.orgrsc.org

The table below details the hydrogen-bond geometry for this compound.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | **D—H···A (°) ** |

| N1—H1A···O3ⁱ | 0.86 | 2.24 | 3.074 (2) | 162 |

| N1—H1A···O1ⁱⁱ | 0.86 | 2.47 | 2.917 (2) | 113 |

| N1—H1B···O4 | 0.86 | 2.05 | 2.667 (3) | 128 |

| N2—H2A···O2ⁱ | 0.86 | 2.31 | 3.098 (2) | 152 |

| N2—H2B···O1 | 0.86 | 2.03 | 2.642 (2) | 128 |

| N2—H2B···O4ⁱⁱⁱ | 0.86 | 2.33 | 2.964 (3) | 131 |

Symmetry codes: (i) x, y+1, z; (ii) x, y, z+1; (iii) x, y+1, z-1. Data sourced from IUCr Journals. iucr.org

While hydrogen bonding is prominent, other non-covalent interactions such as π-stacking also play a role in the crystal packing of related compounds. rsc.orgrsc.org In derivatives of this compound, face-to-face packing of planar rings gives rise to π-π interactions. rsc.org For example, in the energetic salt derivative N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, π-π stacking interactions are observed with distances of 3.326 Å and between 3.289-3.394 Å. rsc.org These interactions, along with other weak non-covalent forces, are crucial for increasing the density and thermal stability of energetic materials derived from this parent compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For this compound, ¹H, ¹³C, and ¹⁵N NMR spectroscopy each provide unique and complementary information.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, when analyzed in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals distinct signals for the aromatic and amine protons. A study reported the following chemical shifts: a singlet at 8.66 ppm, another singlet at 7.69 ppm, and a broad singlet at 4.92 ppm corresponding to the NH protons. rsc.org In comparison to its derivatives, the phenyl proton adjacent to the nitro groups shows an upfield shift. rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent |

|---|---|---|---|

| Aromatic CH | 8.66 | Singlet | DMSO-d₆ |

| Aromatic CH | 7.69 | Singlet | DMSO-d₆ |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In DMSO-d₆, this compound exhibits signals at 139.4 ppm, 134.7 ppm, 123.5 ppm, and 122.8 ppm. rsc.org The signals for the carbon atoms attached to the nitroamine groups in derivatives of this compound are typically observed in the range of 139.4 to 146.8 ppm, while the carbons bonded to the nitro groups appear between 134.7 and 135.9 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) | Solvent |

|---|---|---|

| C-NH₂ | 139.4 | DMSO-d₆ |

| C-NO₂ | 134.7 | DMSO-d₆ |

| Aromatic CH | 123.5 | DMSO-d₆ |

¹⁵N NMR Spectral Analysis

While specific ¹⁵N NMR data for this compound is not extensively detailed in the provided search results, research on related nitroaromatic compounds highlights the utility of ¹⁵N NMR in characterizing the nitrogen environments. scispace.com Theoretical studies have shown that ¹⁵N NMR chemical shifts of nitro groups can be correlated with other molecular properties. scispace.com For instance, in derivatives, the ¹⁵N NMR spectra are reported relative to methyl nitrate (B79036) (MeNO₂). rsc.org The study of isotopically labeled compounds, such as (¹⁵NH₂)₃-TATB, demonstrates the power of ¹⁵N NMR in elucidating the effects of hydrogen bonding on the structure. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering a fingerprint that is unique to the compound's structure and bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. A study reported the following significant peaks (in cm⁻¹): 3261, 3081, 1577, 1534, 1395, 1286, 1078, 997, 910, 835, 738, and 590. rsc.org The bands in the region of 3200-3400 cm⁻¹ are typically associated with N-H stretching vibrations of the amine groups. The strong absorptions around 1534 and 1395 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, respectively. The IR spectrum can be recorded using techniques such as a KBr wafer. nih.gov

Table 3: Selected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3261 | N-H Stretching |

| 3081 | Aromatic C-H Stretching |

| 1577, 1534 | Asymmetric NO₂ Stretching |

| 1395 | Symmetric NO₂ Stretching |

| 1286 | C-N Stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The FT-Raman spectrum of this compound has been recorded using a Bio-Rad FTS 175C with a Raman accessory. nih.gov While specific peak assignments were not detailed in the provided results, Raman spectroscopy is a valuable tool for analyzing the vibrational modes of the molecule, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ionized form. For this compound, the analysis would reveal a molecular ion peak (M+) corresponding to its molecular weight. The molecular formula of the compound is C₆H₆N₄O₄. echemi.combiosynth.comnih.gov This gives it a molecular weight of approximately 198.14 g/mol and an exact mass of about 198.0389 g/mol . echemi.comnih.gov

In a typical mass spectrum, the molecular ion peak for this compound would be observed at a mass-to-charge ratio (m/z) of approximately 198. The fragmentation of the molecular ion would produce a series of smaller fragment ions. The stability of these fragments often dictates the intensity of their corresponding peaks in the mass spectrum. libretexts.org While specific, detailed fragmentation patterns for this compound are not extensively detailed in the surveyed literature, the process would involve the cleavage of bonds within the molecule, such as the loss of nitro groups (NO₂) or amino groups (NH₂), leading to characteristic fragment ions that could be used to confirm the compound's structure.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₄O₄ | echemi.combiosynth.comnih.gov |

| Molecular Weight | 198.14 g/mol | echemi.combiosynth.comnih.gov |

| Exact Mass | 198.03890469 g/mol | echemi.comnih.gov |

Elemental Analysis

Elemental analysis is a fundamental technique for determining the elemental composition of a substance. It provides the percentage by mass of each element present in the compound, which can be compared against the theoretical values calculated from its molecular formula. This comparison is a crucial step in verifying the purity and identity of a synthesized compound.

For this compound (C₆H₆N₄O₄), the theoretical elemental composition has been calculated and compared with experimental findings from synthesized samples. One study reported the successful synthesis of the compound and confirmed its composition through elemental analysis. nih.gov The results showed a very close correlation between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen, confirming the molecular formula of the synthesized product. nih.gov

The following table summarizes the theoretical and experimental elemental analysis data for this compound.

| Element | Theoretical % | Experimental % | Source(s) |

| Carbon (C) | 36.34% | 36.32% | nih.gov |

| Hydrogen (H) | 3.03% | 3.01% | nih.gov |

| Nitrogen (N) | 28.28% | 28.29% | nih.gov |

| Oxygen (O) | 32.29% (Calculated) | Not Reported |

Note: The percentage of Oxygen is typically calculated by difference and is not always determined experimentally.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 4,6-Dinitrobenzene-1,3-diamine is significantly deactivated towards electrophilic aromatic substitution. The two nitro groups are powerful electron-withdrawing groups, which reduce the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles. However, the two amino groups are activating and ortho-, para-directing. In the case of this compound, the positions ortho and para to the amino groups are already substituted with nitro groups.

Further nitration of this compound does not lead to the substitution on the aromatic ring but rather to the nitration of the amino groups. A facile, single-step nitration of this compound with fuming nitric acid results in the formation of N,N'-(4,6-dinitro-1,3-phenylene)dinitramide. rsc.org This reaction underscores the higher nucleophilicity of the amino groups compared to the deactivated aromatic ring.

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring, due to the two nitro groups, makes this compound and its precursors susceptible to nucleophilic aromatic substitution. The nitro groups, particularly at the ortho and para positions to a leaving group, facilitate the attack of nucleophiles.

A key synthetic route to this compound involves the nucleophilic substitution of halogen atoms on a related benzene derivative. For instance, the reaction of 1,5-dichloro-2,4-dinitrobenzene with hydrazine hydrate yields (4,6-dinitro-1,3-phenylene)bis(hydrazine). rsc.org Similarly, the synthesis of 1,3-diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) can be achieved through Vicarious Nucleophilic Substitution (VNS) of hydrogen on trinitroaromatic compounds. osti.govosti.gov

While reactions where this compound itself acts as a substrate for nucleophilic substitution are less common, the principles of its formation highlight the activated nature of the dinitrated benzene ring towards nucleophilic attack.

Reduction Reactions of Nitro Groups

The nitro groups of this compound can be reduced to amino groups using various reducing agents. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. wikipedia.org Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and chemical reduction with reagents such as tin(II) chloride in hydrochloric acid or iron in acidic media. google.com

In polynitro compounds, the selective reduction of one nitro group over another is a significant challenge and depends on the reaction conditions and the influence of other substituents on the ring. stackexchange.com For dinitroanilines, there is a preference for the reduction of the nitro group positioned ortho to the amino group. stackexchange.com In this compound, both nitro groups are ortho to one of the amino groups, which may complicate selective mono-reduction.

Complete reduction of both nitro groups in dinitro compounds to form the corresponding diamines is a common outcome when using a sufficient amount of a strong reducing agent. scispace.com For instance, the hydrogenation of m-dinitrobenzene can yield m-phenylenediamine (B132917). google.comresearchgate.net It is therefore expected that the complete reduction of this compound would yield benzene-1,2,3,4-tetraamine.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Amine |

| Fe, HCl | Acidic reduction | Amine |

| SnCl₂, HCl | Acidic reduction | Amine |

| Na₂S | Zinin reduction (selective) | Amine |

Derivatization via Amino Groups

The primary amino groups of this compound are nucleophilic and can undergo a variety of derivatization reactions. These reactions are crucial for the synthesis of more complex molecules, including energetic materials.

As mentioned earlier, a key derivatization is the nitration of the amino groups to form N,N'-(4,6-dinitro-1,3-phenylene)dinitramide. rsc.org This transformation introduces additional energetic nitramide functionalities into the molecule.

Other potential derivatization reactions, typical for aromatic amines, include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. A study on the monoacylation of m-phenylenediamine with benzoic anhydride provides insight into the kinetics of such reactions. researchgate.net

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated from a nitrite (B80452) salt and a strong acid) to form diazonium salts. These intermediates are highly versatile and can be used in various subsequent reactions, such as Sandmeyer reactions to introduce a range of functional groups. However, the presence of strongly deactivating nitro groups can affect the stability and reactivity of the diazonium salt.

Formation of Energetic Salts and Derivatives

This compound serves as a precursor for the synthesis of energetic materials, including energetic salts. These salts are often characterized by high densities, good thermal stability, and desirable detonation properties.

The derivative N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, obtained from the nitration of this compound, readily reacts with various nitrogen-rich bases in acetonitrile to form a series of energetic salts. rsc.org These salts benefit from increased intermolecular hydrogen bonding and stabilizing non-covalent interactions, such as π-stacking, which can enhance thermal stability and reduce sensitivity to external stimuli. rsc.org

Examples of bases used to form these energetic salts include ammonia (B1221849), hydrazine hydrate, and hydroxylamine (B1172632). rsc.org The resulting salts exhibit high densities, ranging from 1.74 to 1.83 g cm⁻³, and acceptable thermal stabilities with decomposition temperatures between 177 to 253 °C. rsc.org The formation of such energetic salts is a key strategy in the development of new high-energy materials with tailored properties. bibliotekanauki.pl

Table 2: Properties of Energetic Salts Derived from N,N'-(4,6-dinitro-1,3-phenylene)dinitramide

| Cation | Density (g cm⁻³) | Decomposition Temperature (°C) |

|---|---|---|

| Ammonium | 1.78 | 253 |

| Hydrazinium | 1.83 | 177 |

| Hydroxylammonium | 1.81 | 185 |

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a primary method for investigating the electronic structure of 4,6-Dinitrobenzene-1,3-diamine. Calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to optimize the molecular geometry and compute various electronic properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the amino groups, which act as electron-donating centers. Conversely, the LUMO is concentrated on the electron-withdrawing nitro groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Theoretical studies on similar nitroaromatic compounds indicate that the strong electron-withdrawing nature of the two nitro groups significantly lowers the LUMO energy, making the molecule susceptible to nucleophilic attack and reduction.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. For this compound, the MEP surface shows negative potential (red/yellow regions) around the oxygen atoms of the nitro groups, indicating these are the most electron-rich and likely sites for electrophilic attack or hydrogen bonding interactions. The regions around the hydrogen atoms of the amino groups exhibit positive potential (blue regions), identifying them as electron-deficient and prone to interaction with nucleophiles.

Quantum Chemical Analysis of Bonding

Quantum chemical methods provide detailed information about the nature of chemical bonds within the molecule.

Bonding Parameters: Analysis of the crystal structure of this compound reveals key bond lengths and angles. The C-N bonds of the amino groups are shorter than a typical C-N single bond, suggesting some double bond character due to the delocalization of the nitrogen lone pair electrons into the aromatic ring. The C-N bonds of the nitro groups are also influenced by resonance with the ring. The molecule is nearly planar, a feature stabilized by strong intramolecular hydrogen bonds between the amino and nitro groups. rsc.orgsemanticscholar.orgdoaj.orgnih.gov

Conformational Analysis

The conformation of this compound is largely governed by the steric and electronic interactions between its substituent groups.

Planarity and Intramolecular Hydrogen Bonding: Experimental and theoretical studies confirm that the molecule is almost planar. rsc.orgsemanticscholar.orgdoaj.orgnih.gov This planarity is significantly stabilized by the formation of two strong intramolecular hydrogen bonds between one hydrogen atom of each amino group and an adjacent oxygen atom of a nitro group (N-H···O). These interactions create stable six-membered rings, which lock the nitro and amino groups into a coplanar orientation with the benzene ring. rsc.orgnih.gov The dihedral angles between the aromatic ring and the nitro groups are very small, reported to be 3.7(2)° and 4.6(3)°. rsc.orgnih.gov

Rotational Barriers: While the intramolecular hydrogen bonds enforce a high degree of planarity, rotation around the C-N bonds of the amino groups is a potential conformational variable. However, the energy barrier for this rotation is expected to be significant due to the disruption of these stabilizing hydrogen bonds and the loss of resonance stabilization. Studies on related N-alkylated dinitroanilines show that different conformations can exist depending on the orientation of the alkyl groups, but for the parent diamine, the planar, hydrogen-bonded conformation is overwhelmingly preferred. researchgate.net

Prediction of Reaction Pathways and Energetics

Computational methods can be used to model chemical reactions and calculate their energetic profiles, providing insight into reaction mechanisms and feasibility.

Nitration: this compound can undergo further nitration on the amino groups to yield N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, an energetic material. rsc.org Theoretical calculations, such as those using the B3LYP functional with the 6-31+G** basis set for geometry optimization and MP2/6-311++G** for single-point energy calculations, can be employed to determine the heat of formation for such reactions. rsc.org These calculations are essential for predicting the energetic properties of the resulting compounds. rsc.org

Reduction: The nitro groups of this compound are susceptible to reduction, a common reaction for nitroaromatics. This process typically proceeds in stages, forming nitroso and hydroxylamino intermediates before yielding the corresponding tetra-aminobenzene derivative. researchgate.net Computational studies can elucidate the mechanism of this reduction, for example, by modeling the stepwise addition of hydrogen atoms or electrons and protons, and calculating the reaction energies for each step. These studies can help identify the most likely reaction pathway and the stability of intermediates.

Table 5.1: Calculated Energetic Properties of a Related Reaction

| Reactant | Product | Method | Calculated Property | Value |

|---|

Note: This table is illustrative, based on findings for the synthesis of energetic materials from this compound. The term "High" indicates a significant positive heat of formation, characteristic of energetic materials.

Simulation of Crystal Packing and Intermolecular Forces

Understanding how molecules pack in the solid state is crucial for predicting material properties like density and stability.

Crystal Structure: Single-crystal X-ray diffraction has shown that this compound crystallizes in the triclinic space group P-1. rsc.orgnih.gov The crystal structure is characterized by extensive networks of intermolecular hydrogen bonds. rsc.orgnih.gov

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify specific regions of close intermolecular contact. For this compound, this analysis would show distinct red spots on the Hirshfeld surface corresponding to the strong N-H···O hydrogen bonds, providing a quantitative breakdown of the different types of contacts (e.g., O···H, H···H, C···H) that contribute to the crystal packing.

Table 5.2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₆N₄O₄ |

| Molecular Weight | 198.15 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1294 (6) |

| b (Å) | 7.1770 (9) |

| c (Å) | 9.1289 (8) |

| α (°) | 67.710 (6) |

| β (°) | 86.692 (6) |

| γ (°) | 62.214 (5) |

| Volume (ų) | 378.30 (7) |

| Z | 2 |

Thermodynamic and Kinetic Studies

Thermal Decomposition Studies

The thermal stability and decomposition of 4,6-Dinitrobenzene-1,3-diamine are crucial for understanding its behavior as an energetic material.

Differential Scanning Calorimetry (DSC) is a primary technique used to determine the decomposition temperature of this compound. Studies have shown that the decomposition temperature can vary based on the specific derivative and experimental conditions. For instance, a derivative, N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, which is synthesized from this compound, decomposes at 125 °C when heated at a rate of 5 °C min⁻¹. rsc.org Another related compound, 1,2-di-1H-triazol-4,6-diamino-3,5-dinitrobenzene, exhibits a significantly higher decomposition temperature of 314 °C. rsc.org The parent compound, this compound, has a reported melting point of over 300°C, suggesting high thermal stability before decomposition. echemi.com

Decomposition Temperatures of Related Compounds

| Compound | Decomposition Temperature (°C) | Heating Rate (°C/min) |

|---|---|---|

| N,N'-(4,6-dinitro-1,3-phenylene)dinitramide | 125 | 5 |

| 1,2-di-1H-triazol-4,6-diamino-3,5-dinitrobenzene | 314 | Not Specified |

| This compound | >300 (Melting Point) | Not Applicable |

The kinetic analysis of the decomposition of nitroaromatic explosives reveals that the initiation mechanisms are temperature-dependent. dtic.mil At lower temperatures, typical of time-to-explosion scenarios longer than 0.1 seconds, the decomposition is often catalyzed by the products formed from the parent molecule. dtic.mil For molecules like 2,4,6-trinitrobenzene-1,3,5-triamine (TATB), which shares structural similarities, decomposition follows a sigmoidal pattern in isothermal heating, where the concentration of TATB decreases while other soluble products increase and then decline. researchgate.net The decomposition of related dinitrobenzene compounds can involve rearrangements to form nitrite (B80452) intermediates or direct loss of NO2 to create radical species. dtic.mil

A study on a diverse set of explosive molecules, including diamino trinitrobenzene (DATB), found that a linear model based on chemical kinetics can rank impact sensitivity. acs.org This model considers the heat of explosion and Arrhenius kinetics for the onset of chemical reactions. acs.org The study highlighted that relatively insensitive explosives like DATB react at higher temperatures compared to sensitive ones. acs.org The decomposition pathways are influenced by factors such as bond strengths within the molecule. For instance, in the decomposition of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), C-NO2 bond dissociation is a key initial step. uhmreactiondynamics.org

The primary decomposition products of nitroaromatic compounds are critical to understanding their explosive characteristics. dtic.mil While NO2 gas is a reported decomposition product for some nitrobenzene (B124822) compounds, it is rarely observed in the bulk state decomposition of substituted nitrobenzenes. dtic.mil The thermal decomposition of 1,3-dinitrobenzene (B52904) in benzene (B151609) is proposed to initiate through two main pathways: a rearrangement to m-nitrophenyl nitrite which then loses NO to form m-nitrophenoxy radicals, and the direct loss of NO2 to form m-nitrophenyl radicals. dtic.mil Subsequent reactions of these initial products lead to a variety of more complex molecules. dtic.mil In studies of the thermally degraded TATB, a related compound, various products have been identified, including diamino-dinitro-benzofurazan and amino-nitro-benzodifurazan. researchgate.net

Heat of Formation and Energy Release

The heat of formation (ΔHf) is a key parameter in evaluating the energetic potential of a compound. For a series of energetic compounds derived from this compound, positive heats of formation have been calculated. rsc.orgrsc.org For example, N,N'-(4,6-dinitro-1,3-phenylene)dinitramide and its salts exhibit high positive heats of formation, significantly higher than those of RDX and HMX. rsc.org Another set of derivatives showed heats of formation ranging from 31.77 to 1014.68 kJ mol⁻¹. rsc.org These high positive values indicate a large amount of energy stored within the molecules, which is released upon decomposition. The energy release is directly related to the detonation properties of the material.

Calculated Heats of Formation for Related Compounds

| Compound Family | Heat of Formation Range (kJ mol⁻¹) |

|---|---|

| N,N'-(4,6-dinitro-1,3-phenylene)dinitramide and salts | Significantly higher than RDX (92.6) and HMX (105.0) |

| Derivatives from 1,2-di-1H-triazol-4,6-trichloro-3,5-dinitrobenzene | 31.77 to 1014.68 |

Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, can significantly impact the properties of an energetic material, including its stability and sensitivity. This compound is known to crystallize as a trimorphic mixture of three polymorphs: α (monoclinic), β (orthorhombic), and γ (tetragonal). biosynth.com The different polymorphic forms exhibit different melting points; the α form melts at 114°C, while the β form has a melting point of 107°C. biosynth.com The crystal structure of one form has been determined to be triclinic. nih.gov The molecule is nearly planar and is stabilized by intramolecular hydrogen bonds. nih.govdoaj.org Further intermolecular hydrogen bonding results in the formation of sheets within the crystal structure. nih.govdoaj.org The existence of different polymorphs is a critical consideration in the manufacturing and handling of this compound, as phase transitions between forms can be induced by changes in temperature or pressure. researchgate.net

Polymorphs of this compound

| Polymorph | Crystal System | Melting Point (°C) |

|---|---|---|

| α | Monoclinic | 114 |

| β | Orthorhombic | 107 |

| γ | Tetragonal | Not Specified |

| Not Specified | Triclinic | Not Specified |

Applications in Advanced Materials

High-Energy Materials and Explosives Research

4,6-Dinitrobenzene-1,3-diamine serves as a foundational precursor in the synthesis of advanced high-energy materials. Its planar aromatic structure, combined with amino and nitro functional groups, provides a versatile scaffold for the development of energetic compounds with tailored properties.

The functionalization of planar aromatic rings like that of this compound is a direct, scalable, and economical approach for creating insensitive high-energy-density materials (HEDMs). This method is often more straightforward compared to the synthesis of complex azole, caged, linear, or cyclic structures. The presence of both amino and nitro groups on the benzene (B151609) ring allows for further chemical modifications to enhance energetic performance while maintaining low sensitivity to external stimuli such as impact, friction, and spark. rsc.org

A notable example is the use of this compound as a starting material for the synthesis of N,N'-(4,6-dinitro-1,3-phenylene)dinitramide. This derivative is obtained through a single-step nitration of the parent compound. The resulting energetic salts, formed by reacting the dinitramide with various nitrogen-rich bases, exhibit high densities and favorable thermal sensitivities, making them potential candidates for new high-energy materials. rsc.org

The molecular structure of this compound and its derivatives plays a crucial role in determining their detonation properties. The planar nature of the aromatic ring maximizes weak non-covalent interactions such as π-stacking, which contributes to the stability and density of the resulting energetic materials. rsc.org

Upon modification, for instance into N,N'-(4,6-dinitro-1,3-phenylene)dinitramide and its salts, the resulting compounds exhibit high densities, a key factor for achieving high detonation performance. For example, N,N'-(4,6-dinitro-1,3-phenylene)dinitramide has a density of 1.87 g cm⁻³ at 298 K, and its energetic salts have densities ranging from 1.74 to 1.83 g cm⁻³. These high densities contribute to impressive detonation properties, with calculated detonation velocities and pressures that are comparable to or exceed those of traditional explosives like TNT. rsc.org

| Compound | Density (g cm⁻³) | Detonation Velocity (km s⁻¹) | Detonation Pressure (GPa) |

| N,N'-(4,6-dinitro-1,3-phenylene)dinitramide | 1.87 | 8.8 | 34.5 |

| Ammonium salt of the dinitramide | 1.83 | 8.7 | 33.1 |

| Hydroxylammonium salt of the dinitramide | 1.74 | 8.6 | 31.2 |

This data is based on the derivatives of this compound.

A key strategy for enhancing the thermal stability of energetic materials derived from this compound is the formation of energetic salts. The conversion of acidic energetic compounds, such as N,N'-(4,6-dinitro-1,3-phenylene)dinitramide, into their salts with various nitrogen-rich bases significantly improves thermal stability and reduces sensitivity. rsc.org

Catalysis and Ligand Design

While the primary research focus on this compound has been in the field of energetic materials, its molecular structure suggests potential applications in catalysis and ligand design. The presence of amino groups offers sites for coordination with metal centers.

The amino groups on the this compound molecule can act as Lewis bases, making them potential coordination sites for metal ions. The formation of metal complexes can lead to materials with interesting electronic, magnetic, or catalytic properties. However, specific research detailing the synthesis and characterization of metal complexes with this compound as a ligand is not extensively documented in the available scientific literature. The study of structure-property relationships in amino-containing molecules is an ongoing area of investigation, which may in the future include the coordination chemistry of this compound. nih.gov

Chiral diamine derivatives are known to be effective organocatalysts in various asymmetric reactions, including the Mannich reaction. nih.govnih.govacs.orgresearchgate.netacs.org The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.

In the context of enantioselective Mannich reactions, chiral 1,3-diamine derivatives have been designed and synthesized to act as catalysts. These catalysts, often in the presence of an acid co-catalyst, can afford the Mannich products with high enantioselectivities under mild conditions. nih.govnih.gov The mechanism often involves the cooperative action of the primary and tertiary amine groups within the catalyst.

While the potential for derivatives of this compound to be used in such catalytic systems exists, there is currently a lack of specific research in the scientific literature demonstrating its direct application or the application of its close derivatives as catalysts for enantioselective Mannich reactions. The electron-withdrawing nature of the nitro groups would significantly influence the basicity and nucleophilicity of the amino groups, which could either be detrimental or potentially be exploited for specific catalytic activities. Further research is needed to explore this potential application.

Precursors for Polymeric Materials

The bifunctional nature of this compound, possessing two primary amine groups, makes it a valuable monomer for the synthesis of advanced polymeric materials. After the reduction of its nitro groups to yield a tetra-amine, this compound can be incorporated into polymer backbones to create materials with enhanced thermal, mechanical, and chemical properties.

Copolymer Modification

Diamine monomers are fundamental building blocks in the production of high-performance polymers such as polyimides and polybenzoxazoles. google.comspecialchem.com The inclusion of aromatic diamines into a polymer chain imparts rigidity and thermal stability. Specifically, diamines derived from dinitro precursors are used to synthesize polyimides through a two-step polymerization reaction with various dianhydrides. researchgate.net The resulting polyimides are often amorphous yet form tough, flexible films with exceptional thermal stability, with glass transition temperatures (Tg) reported between 334°C and 412°C and 5% weight loss temperatures exceeding 540°C. researchgate.net

Similarly, diaminobenzenediols, which can be prepared from dinitro precursors, are essential monomers for preparing polybenzoxazoles. google.com These polymers are known for their high tensile strength and thermal stability, making them suitable for aerospace and military applications where high-performance materials are required. google.com The incorporation of monomers with specific functionalities, such as benzimidazole (B57391) rings formed from diamines, can introduce desirable properties like improved mechanical strength through enhanced intermolecular hydrogen bonding. researchgate.net The modification of copolymers by introducing such specialized diamine monomers is a key strategy for tuning the final properties of the material. researchgate.net

Impact on Solvent Resistance and Chain Packing

The structure of the diamine monomer significantly influences the morphology and physical properties of the resulting polymer, including its solvent resistance and chain packing. Incorporating rigid aromatic units, like the benzene ring in this compound, generally leads to closer polymer chain packing and reduced segmental motion. nih.gov This can enhance thermal stability and mechanical strength but may also affect solubility. researchgate.net

Polymers synthesized from aromatic diamines containing benzimidazole or phthalimide (B116566) groups have shown varied solubility. researchgate.net While some poly(benzimidazole-amide)s are readily soluble in highly polar organic solvents like DMSO and DMF, others exhibit more limited solubility due to strong intermolecular forces. researchgate.netresearchgate.net The introduction of fluorine-containing groups or bulky substituents into the diamine monomer is a common strategy to disrupt tight chain packing. nih.govnih.gov This disruption increases the polymer's free volume, which can improve solubility in organic solvents and enhance optical transparency by reducing the formation of charge-transfer complexes between polymer chains. nih.govnih.gov Therefore, while the unmodified backbone derived from a simple aromatic diamine might lead to poor solubility, strategic derivatization of the monomer can be used to tailor the polymer's solvent resistance and processability.

The following table outlines the properties of polymers derived from various aromatic diamine monomers, illustrating the structure-property relationships.

| Polymer Type | Diamine Monomer Feature | Glass Transition Temp. (Tg) | Thermal Stability (5% Wt. Loss) | Solubility |

| Polyimide | Benzimidazole Ring | 334 - 412 °C | > 540 °C | Amorphous, forms flexible films. researchgate.net |

| Poly(benzimidazole-amide) | Pendent Phthalimide Group | 291 - 334 °C | 466 - 540 °C | Enhanced solubility in m-cresol. researchgate.net |

| Co-polyimide | Pyridine and Kinky Structures | > 289 °C | > 483 °C | Soluble in aprotic polar solvents (DMSO, DMF). researchgate.net |

| Fluorinated Polyimide | Perfluorinated Groups | High | High | Improved solubility and optical transmittance. nih.gov |

Other Emerging Applications

The unique electronic structure of this compound, characterized by electron-donating amine groups and electron-withdrawing nitro groups, makes it and its derivatives promising candidates for applications in chemical sensing and nonlinear optics.

Sensing Applications

Nitroaniline compounds are recognized as important analytes in environmental monitoring. mdpi.com Consequently, significant research has been directed toward developing sensors for their detection. mdpi.comresearchgate.netacs.orgrsc.org Many of these sensors operate on the principle of fluorescence quenching, where the presence of the nitroaromatic compound diminishes the fluorescence of a sensing material. mdpi.com Metal-organic frameworks (MOFs) and nanocomposites have been shown to be highly sensitive and selective fluorescent sensors for p-nitroaniline, with some systems achieving detection limits in the nanomolar range. mdpi.comacs.org

Furthermore, electrochemical sensors have been developed for nitroaniline detection. nih.gov These sensors can utilize the catalytic properties of materials like nitrogen-doped graphene quantum dots to facilitate a diazotization reaction with nitroaniline, resulting in a measurable change in the electrochemiluminescence signal. nih.gov Given that this compound is a nitroaniline derivative, it is plausible that materials and methods developed for general nitroaniline sensing could be adapted for its detection. Conversely, derivatives of this compound could themselves be incorporated into sensing platforms, for example as a recognizable analyte-specific binding site in a molecularly imprinted polymer or as a chromophore whose optical properties change upon interaction with a target molecule. researchgate.netrsc.org

Nonlinear Optical Materials

The molecular architecture of this compound is archetypal of a "push-pull" chromophore, a class of molecules essential for second-order nonlinear optical (NLO) materials. nih.govnih.gov These systems feature an electron-donating group (the "push," in this case, the amino groups) and an electron-withdrawing group (the "pull," the nitro groups) connected by a π-conjugated system (the benzene ring). nih.govacs.org This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, leading to a large second-order hyperpolarizability (β), which is the molecular origin of NLO effects like second-harmonic generation (SHG). researchgate.netnih.gov

The NLO response of such materials can be fine-tuned by modifying the donor, acceptor, or the π-bridge. nih.govrsc.org Research on various push-pull systems has demonstrated that enhancing the strength of the donor and acceptor groups, or extending the conjugation length, can significantly increase the hyperpolarizability. rsc.orgillinois.edu Materials based on push-pull chromophores are being developed for applications in optoelectronics, optical data storage, and telecommunications. researchgate.net Composite polymer materials doped with push-pull chromophores have shown high NLO coefficients and excellent temporal and thermal stability, making them viable for practical devices. rsc.org The inherent push-pull nature of this compound makes it a strong candidate for use as a foundational component in the design of new, efficient NLO materials. acs.orgresearchgate.net

Environmental Fate and Transformation

Degradation Pathways

The degradation of 4,6-Dinitrobenzene-1,3-diamine in the environment can proceed through various biological and chemical pathways. While specific studies on this exact isomer are limited, the degradation of related nitroaromatic compounds provides a foundational understanding of its likely transformation processes.

Microbial degradation is a key process in the environmental breakdown of nitroaromatic compounds. Microorganisms have evolved diverse enzymatic systems to transform or completely mineralize these substances. For compounds containing nitro groups, two primary initial microbial attack strategies are recognized: reductive and oxidative pathways.

Reductive Pathways: Under anaerobic or anoxic conditions, the nitro groups of nitroaromatic compounds are susceptible to reduction. This process is often initiated by nitroreductase enzymes, which catalyze the reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group. The presence of amino groups on the this compound molecule may influence the rate and extent of further nitro group reduction. Research on other nitroaromatics has shown that the reduction of one nitro group to an amino group can decrease the rate of reduction for subsequent nitro groups on the same aromatic ring. oup.com

Oxidative Pathways: In aerobic environments, microorganisms may utilize oxygenase enzymes to initiate the degradation process. Dioxygenase enzymes, for instance, can insert two hydroxyl groups into the aromatic ring, leading to the formation of catechols. This hydroxylation can destabilize the ring and lead to the removal of the nitro groups as nitrite (B80452). The subsequent cleavage of the aromatic ring then leads to intermediates that can enter central metabolic pathways. nih.govnih.gov The amino groups present in this compound could potentially be removed after ring cleavage. nih.gov

Abiotic Degradation: In addition to microbial action, abiotic processes such as photolysis and hydrolysis can contribute to the transformation of this compound. Photodegradation, or the breakdown of the compound by light, may occur, particularly in surface waters. The presence of photosensitizing agents in the water can enhance this process. Hydrolysis, the reaction with water, is generally not considered a major degradation pathway for many nitroaromatic compounds under typical environmental pH conditions.

The following table summarizes potential degradation products of nitroaromatic compounds based on known pathways, which may be relevant to this compound.

| Degradation Pathway | Initial Step | Potential Intermediate/Product Classes |

| Microbial (Reductive) | Nitro group reduction | Nitrosoamines, Hydroxylamines, Amines |

| Microbial (Oxidative) | Ring dioxygenation | Substituted catechols, Ring cleavage products |

| Photodegradation | Photochemical reaction | Phenolic compounds, Ring cleavage products |

Interaction with Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its interactions with soil and water.

Interaction with Soil: The sorption of organic compounds to soil is a critical process that affects their transport, degradation, and bioavailability. For nitroaromatic compounds, soil organic matter (SOM) is typically the most important sorbent. nih.gov The interaction is often driven by π-π electron donor-acceptor interactions between the electron-deficient nitroaromatic ring and the electron-rich aromatic moieties within the SOM. nih.gov

The presence of two amino groups on the this compound molecule is expected to significantly influence its sorption behavior. Amino groups can be protonated under acidic soil conditions, leading to the formation of a cationic species. This would enhance its electrostatic attraction to negatively charged soil components like clay minerals and deprotonated functional groups in SOM. Therefore, the sorption of this compound to soil is likely to be pH-dependent.

Clay minerals can also contribute to the sorption of nitroaromatics, although their role is often considered secondary to that of SOM. nih.gov The type of exchangeable cations on the clay surfaces can influence the strength of this interaction. nih.gov

The following table outlines the key soil components and their potential interactions with this compound.

| Soil Component | Primary Interaction Mechanism | Influencing Factors |

| Soil Organic Matter (SOM) | π-π electron donor-acceptor interactions, Hydrogen bonding | Aromaticity and polarity of SOM, Soil pH |

| Clay Minerals | Cation exchange (if protonated), Surface adsorption | Soil pH, Type of exchangeable cations |

Interaction with Water: The solubility of this compound in water will determine its concentration in the aqueous phase and its potential to leach into groundwater. The presence of both polar (amino and nitro) and nonpolar (benzene ring) components gives the molecule some degree of water solubility. The amino groups can also participate in hydrogen bonding with water molecules. As mentioned, the pH of the water will affect the protonation state of the amino groups and thus its solubility and interaction with dissolved organic matter.

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Reactivity and Properties

The chemical character of 4,6-Dinitrobenzene-1,3-diamine is dictated by the interplay of its constituent functional groups: two electron-donating amino (-NH2) groups and two strongly electron-withdrawing nitro (-NO2) groups. The amino groups, through resonance, increase the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro groups strongly withdraw electron density from the ring via both resonance and inductive effects, rendering the ring electron-deficient.

In this compound, the substituents are positioned in a way that creates a significant push-pull electronic effect. The two amino groups are situated meta to each other, and each is ortho and para to a nitro group. This arrangement leads to a complex distribution of electron density, significantly influencing the molecule's reactivity. The strong electron-withdrawing nature of the two nitro groups deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. At the same time, the presence of the amino groups would typically activate the ring for such reactions. However, the overpowering deactivating effect of the nitro groups is expected to dominate, making electrophilic substitution reactions difficult.

A key feature of the this compound structure is the presence of intramolecular hydrogen bonds. The proximity of the amino and nitro groups allows for the formation of hydrogen bonds between the hydrogen atoms of the amino groups and the oxygen atoms of the nitro groups. This interaction contributes to the near-planar geometry of the molecule. nih.govresearchgate.net This planarity enhances the electronic communication between the substituent groups and the aromatic ring.

Crystallographic studies provide precise data on the bond lengths and angles within the this compound molecule, offering quantitative insight into its structure.

Interactive Data Table: Structural Parameters of this compound

| Parameter | Value |

|---|---|

| C-N (amino) bond length (average) | ~1.35 Å |

| C-N (nitro) bond length (average) | ~1.47 Å |

| N-O (nitro) bond length (average) | ~1.23 Å |

| C-C bond length (aromatic, average) | ~1.39 Å |

| Dihedral angle (nitro group to benzene ring) | 3.7(2)° and 4.6(3)° |

Comparison with Related Nitroaromatic and Diamine Compounds

To understand the unique properties of this compound, it is instructive to compare it with related nitroaromatic and diamine compounds.

Nitroaromatic Compounds: Compared to dinitrobenzene isomers, the presence of two amino groups in this compound introduces significant differences. The amino groups, being strong activating groups, modulate the electronic properties of the ring, making it less electron-deficient than dinitrobenzene. This would theoretically make the ring more susceptible to nucleophilic aromatic substitution, although the reaction would still be challenging.

When compared to dinitroaniline isomers, such as 2,4-dinitroaniline (B165453), the presence of a second amino group in this compound further modifies the electronic landscape. The pKa of the conjugate acid of 2,4-dinitroaniline is extremely low (-4.53), indicating its very weak basicity due to the two electron-withdrawing nitro groups. wikipedia.org It can be inferred that the basicity of this compound would also be exceptionally low, likely in a similar range, due to the presence of two nitro groups strongly withdrawing electron density from both amino groups.

Diamine Compounds: In comparison to the parent m-phenylenediamine (B132917), the introduction of two nitro groups drastically alters the properties of this compound. m-Phenylenediamine is a moderately basic compound. The strong electron-withdrawing effect of the nitro groups in this compound significantly diminishes the electron density on the nitrogen atoms of the amino groups, thereby drastically reducing their basicity.

The table below provides a comparative overview of the physicochemical properties of this compound and related compounds.

Interactive Data Table: Comparison of Physicochemical Properties

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | pKa (of conjugate acid) |

|---|---|---|---|---|

| This compound | C6H6N4O4 | 198.14 | >300 | Not available |

| 2,4-Dinitroaniline | C6H5N3O4 | 183.12 | 187.8 | -4.53 wikipedia.org |

| m-Phenylenediamine | C6H8N2 | 108.14 | 64-66 | 5.11 |

| 1,3-Dinitrobenzene (B52904) | C6H4N2O4 | 168.11 | 89.6 | Not applicable |

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

Current synthetic routes to 4,6-Dinitrobenzene-1,3-diamine often involve multi-step processes, such as the nitration of halogenated benzenes followed by amination. nih.goviucr.orgorgsyn.org A common laboratory-scale synthesis involves the dinitration of 1,3-dichlorobenzene, followed by amination with aqueous ammonia (B1221849) in an autoclave at elevated temperature and pressure. nih.goviucr.org Another method starts with the amination of 1,5-dichloro-2,4-dinitrobenzene using ammonia gas in ethylene (B1197577) glycol. orgsyn.org

While effective, these methods present avenues for improvement, which constitute a significant direction for future research. Key open questions include:

Can more energy-efficient and environmentally benign synthetic strategies be developed? This involves exploring catalysts that allow for lower reaction temperatures and pressures.

Could flow chemistry or other process intensification technologies be applied to create a safer, more scalable, and continuous production method?

Future work will likely focus on catalytic systems, green chemistry principles, and novel reagents to streamline the synthesis, making it more economical and sustainable for potential industrial applications.

Development of New Derivatives with Tuned Properties